molecular formula C21H27ClN2O3 B1678823 Corynanthine hydrochloride CAS No. 66634-44-4

Corynanthine hydrochloride

Cat. No.: B1678823
CAS No.: 66634-44-4
M. Wt: 390.9 g/mol
InChI Key: PIPZGJSEDRMUAW-VYDVLXQVSA-N
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Scientific Research Applications

Corynanthine hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In ophthalmology, it has been tested as an active ingredient in eye drops for ocular hypertension, demonstrating significant intraocular pressure reduction in clinical trials . Additionally, it has been studied for its potential use in treating glaucoma due to its alpha-adrenergic antagonist properties .

In the field of pharmacology, this compound is used to study the effects of alpha-adrenergic receptor antagonists on various physiological processes. Its selectivity for the alpha-1 adrenergic receptor makes it a valuable tool for understanding the role of these receptors in the body .

Mechanism of Action

Corynanthine acts as an α1-adrenergic and α2-adrenergic receptor antagonist . It has approximately 10-fold selectivity for the α1-adrenergic receptor over the α2-adrenergic receptor . This is in contrast to yohimbine and rauwolscine which have around 30-fold higher affinity for the α2-adrenergic receptor over the α1-adrenergic receptor .

Safety and Hazards

Corynanthine hydrochloride may cause eye, skin, and respiratory tract irritation . It may be harmful if inhaled or absorbed through the skin . The toxicological properties of this material have not been fully investigated . In case of accidental exposure, it’s recommended to flush the eyes or skin with plenty of water, move to fresh air immediately if inhaled, and seek medical aid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Corynanthine hydrochloride can be synthesized from yohimbine through various chemical reactions. One method involves the use of high-performance liquid chromatography (HPLC) with electrochemical detection to measure the low levels of yohimbine and related alkaloids typically found in plant extracts . The synthetic route involves the isolation of yohimbine from plant sources, followed by its conversion to corynanthine through specific reaction conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction of yohimbine from the bark of Pausinystalia johimbe, an evergreen tree native to Africa . The extracted yohimbine is then subjected to chemical reactions to produce this compound. The process includes the use of chromatographic separation techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Corynanthine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion from yohimbine and for its further applications in scientific research.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sodium acetate, acetonitrile, methanol, and phosphoric acid . The reaction conditions typically involve specific pH levels and temperature controls to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions involving this compound include its derivatives and analogs, such as rauwolscine and ajmalicine . These products are often used in further scientific research and applications.

Properties

IUPAC Name

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZGJSEDRMUAW-VYDVLXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801349023
Record name Corynanthine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66634-44-4
Record name Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, hydrochloride (1:1), (16β,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66634-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rauhimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066634444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynanthine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801349023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Corynanthine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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